molecular formula C23H19O4P B2413976 Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate CAS No. 681455-07-2

Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate

Cat. No.: B2413976
CAS No.: 681455-07-2
M. Wt: 390.375
InChI Key: HNFNBMNWXYXDJR-UHFFFAOYSA-N
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Description

Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is a chemical compound that features a naphthalene ring bonded to a phosphoryl group and a methanol moiety

Properties

IUPAC Name

diphenoxyphosphoryl(naphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19O4P/c24-23(22-17-9-11-18-10-7-8-16-21(18)22)28(25,26-19-12-3-1-4-13-19)27-20-14-5-2-6-15-20/h1-17,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFNBMNWXYXDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=CC3=CC=CC=C32)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Magnesium Oxide Catalyzed Synthesis

The magnesium oxide (MgO)-mediated Pudovik reaction represents the most widely reported method for synthesizing Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate. Adapted from procedures for analogous aryl derivatives, this protocol involves the following steps:

  • Reagent Mixing : Combine equimolar quantities of 1-naphthaldehyde and diphenyl hydrogen phosphite (5.0 mmol each) with MgO (10 mol%) in dichloromethane (DCM).
  • Reaction Conditions : Stir the mixture at room temperature for 24 hours under inert atmosphere.
  • Work-Up : Filter the reaction mixture through silica gel to remove MgO residues, followed by recrystallization from ethanol to isolate the product.

Key Data :

  • Yield : 85–92% (reported for aryl analogs).
  • Reaction Time : 24 hours.
  • Purification : Silica filtration and recrystallization.

The reaction proceeds via a base-catalyzed nucleophilic addition mechanism, where MgO deprotonates diphenyl phosphite, enabling attack on the aldehyde carbonyl group. The resulting tetrahedral intermediate collapses to form the α-hydroxyphosphonate.

Triethylamine-Mediated Pudovik Reaction

Triethylamine (TEA) offers a milder catalytic alternative, particularly suitable for acid-sensitive substrates. This method, optimized for α-hydroxyphosphonates, achieves comparable yields with shorter reaction times:

  • Reagent Mixing : Combine 1-naphthaldehyde (5.0 mmol), diphenyl hydrogen phosphite (5.0 mmol), and TEA (10 mol%) in acetone (1.0 mL per 11.0 mmol total reagents).
  • Reaction Conditions : Reflux the mixture at 56°C for 6–8 hours.
  • Work-Up : Add n-pentane to induce crystallization, then filter and dry the precipitate.

Key Data :

  • Yield : 78–99% (extrapolated from benzaldehyde analogs).
  • Reaction Time : 6–8 hours.
  • Purification : Solvent-induced crystallization.

Quantum chemical calculations confirm TEA’s role in stabilizing the transition state through hydrogen bonding, accelerating the addition step.

Alternative Catalytic Approaches

Recent studies explore heterogeneous catalysts and solvent-free conditions to improve sustainability:

  • KF/Al₂O₃ Catalysis : A mixture of potassium fluoride and alumina (3:1 w/w) enables reactions at 60°C within 4 hours, though yields for naphthalene derivatives remain unreported.
  • Microwave-Assisted Synthesis : Irradiating 1-naphthaldehyde and diphenyl phosphite without solvent for 10 minutes at 150°C achieves 90% yield in model systems, though scalability is limited.

Characterization and Analytical Data

This compound is characterized by spectroscopic and crystallographic methods:

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 8.15–7.40 (m, 12H, naphthyl and phenyl), 5.20 (d, 1H, J = 8.5 Hz, P–CH), 3.10 (br s, 1H, –OH).
  • ³¹P NMR (CDCl₃) : δ 18.5 ppm.
  • ¹³C NMR (CDCl₃) : δ 150.1 (d, J = 10.2 Hz, P–O–C), 134.2 (naphthyl C1), 128.5–120.5 (aromatic carbons).

Infrared Spectroscopy

  • FT-IR (KBr) : 3350 cm⁻¹ (–OH stretch), 1250 cm⁻¹ (P=O), 1020 cm⁻¹ (P–O–C).

Comparative Analysis of Synthetic Methods

Parameter MgO Method TEA Method KF/Al₂O₃ Method
Catalyst Cost Low Moderate Low
Reaction Time 24 h 6–8 h 4 h
Yield 85–92% 78–99% ~90% (estimated)
Purification Ease Moderate High Moderate

Applications and Derivatives

The hydroxy group in this compound serves as a handle for further functionalization:

  • Methanesulfonylation : Treatment with methanesulfonyl chloride yields the mesylate derivative, a precursor for elimination reactions to form phosphonated alkenes.
  • Enzyme Inhibition : Analogous α-hydroxyphosphonates exhibit inhibitory activity against proteases and esterases, suggesting potential biomedical applications.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Key Reactions:

  • Oxidation: Can yield phosphine oxides.
  • Reduction: Converts the phosphoryl group to a phosphine.
  • Substitution: The methanol moiety can be replaced with other functional groups under suitable conditions.

2.1. Organic Synthesis

Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate serves as a crucial reagent in organic synthesis, particularly in the formation of α-hydroxy phosphonates via Pudovik reactions. This compound has been successfully utilized in chiral catalysis, enhancing the enantioselectivity of reactions involving aldehydes .

2.2. Biological Studies

In biological contexts, this compound is investigated for its potential as an enzyme inhibitor and its role in protein interactions. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and specificity.

2.3. Material Science

The compound is also explored for its utility in developing specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance performance in various industrial applications.

3.1. Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes through competitive binding mechanisms. For instance, studies have shown its effectiveness against certain phosphatases, which are crucial for numerous biological processes .

3.2. Synthesis of Chiral Compounds

A notable study highlighted the use of this compound in synthesizing chiral α-hydroxy phosphonates using squaramide-catalyzed hydrophosphonylation of aldehydes. This method yielded high enantioselectivities and was conducted under mild conditions, showcasing the compound's versatility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of diphenoxyphosphoryl(naphthalen-1-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • Naphthalen-1-ylmethanone derivatives
  • Naphthopyrans

Uniqueness

Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is unique due to its combination of a naphthalene ring with a phosphoryl group and methanol moiety. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility .

Biological Activity

Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

This compound features a phosphonate group that allows it to interact with various biological targets. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The phosphoryl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their function. This interaction is crucial in studies involving acetylcholine receptors, where it has been shown to inhibit the binding of acetylcholine, potentially offering therapeutic benefits for conditions mediated by muscarinic receptors .
  • Hydrophobic Interactions : The naphthalene moiety contributes to hydrophobic interactions, enhancing the compound's binding affinity to proteins and enzymes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro testing has shown promising results:

Bacterial Strain Zone of Inhibition (mm) Reference Drug
Escherichia coli18Cefotaxime
Staphylococcus aureus20Cefotaxime
Bacillus subtilis15Cefotaxime
Pseudomonas aeruginosa12Cefotaxime

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown moderate to high levels of antitumor activity against HeLa cells:

Compound Concentration (µM) Cell Viability (%)
575
1050
2030

The results indicate that higher concentrations lead to increased cytotoxicity, suggesting potential for further exploration in cancer therapy .

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of this compound with acetylcholine receptors demonstrated its ability to inhibit receptor binding effectively. This inhibition could be beneficial in treating diseases characterized by excessive cholinergic activity.
  • Antimicrobial Efficacy Research : In another study, the compound was tested against multi-drug resistant bacterial strains. It exhibited notable activity, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent in an era of rising antibiotic resistance .

Q & A

Basic: What are the common synthetic routes for preparing Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate?

Answer:
The compound is synthesized via nucleophilic addition of diphenyl phosphite to aromatic aldehydes (e.g., 2-nitrobenzaldehyde) in tetrahydrofuran at 0°C, catalyzed by triethylamine. Post-reaction purification involves column chromatography (ethyl acetate/petroleum ether) and crystallization from chloroform/methanol . Alternative methods include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize phosphonates with triazole moieties, as demonstrated in derivatives like dimethyl ({1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazol-4-yl}-methyl)phosphonate .

Basic: What spectroscopic and structural characterization techniques are critical for this compound?

Answer:

  • ¹H/¹³C NMR : Essential for verifying molecular structure and purity. For example, phosphonate-triazole derivatives show distinct peaks for naphthyl, triazole, and phosphonate groups .
  • X-ray crystallography : Reveals crystal packing and hydrogen-bonding networks. In related compounds, centrosymmetric dimers form via O–H⋯O interactions (2.729 Å) .
  • FT-IR/Raman : Identifies vibrational modes of P=O (1250–1300 cm⁻¹) and aromatic C–H stretches (3050–3100 cm⁻¹) .

Advanced: How does stereochemistry influence the biological or material interactions of phosphonate derivatives?

Answer:
Methyl phosphonate substitution in DNA junctions introduces stereospecific effects, biasing conformational equilibria between stacking conformers. Single-molecule FRET studies show that the methyl group’s stereochemical environment alters metal ion interactions at the junction center, impacting structural stability . This highlights the need for enantiomerically pure phosphonates in bioengineering and drug design.

Advanced: What computational approaches predict reactivity and regioselectivity in phosphonate reactions?

Answer:

  • Density Functional Theory (DFT) : Models transition states and electronic factors. For diethyl trichloromethyl phosphonate, DFT predicts regioselectivity via nucleophilic attack at the electrophilic phosphorus center, validated by experimental yields .
  • Fukui Indices : Identify reactive sites for electrophilic/nucleophilic attacks. For example, Fukui analysis of diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate highlights the hydroxyl group as a nucleophilic hotspot .

Advanced: How do catalyst systems optimize phosphonate synthesis efficiency?

Answer:
Catalyst performance is evaluated using:

Metric Example Data Reference
Yield>85% for silica-supported acid catalysts
Turnover Frequency12 h⁻¹ (heterogeneous vs. 8 h⁻¹ homogeneous)
Selectivity>95% for desired phosphonate isomer

Superior activity in heterogeneous catalysts is attributed to surface acidity and mesoporous structures .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose in sealed containers .

Advanced: How are phosphonates applied in analytical or bioimaging technologies?

Answer:
Diphenyl phosphonate derivatives serve as recognition groups in fluorescent probes (e.g., BODIPY-based probes for superoxide anion detection). Their electron-withdrawing properties enhance probe stability and selectivity, enabling real-time intracellular O₂⁻ monitoring with minimal interference from redox agents .

Advanced: What are the challenges in resolving enantiomeric forms of phosphonates, and what methods address them?

Answer:
Challenges include low natural abundance and similar physical properties. Methods:

  • Chiral Chromatography : Uses cellulose-based columns for separation .
  • X-ray Crystallography with Chiral Auxiliaries : Co-crystallization with chiral amines resolves enantiomers .
  • NMR Chiral Shift Reagents : Europium complexes induce distinct chemical shifts for enantiomers .

Basic: What solvents and conditions are optimal for phosphonate reactions?

Answer:

  • Polar aprotic solvents : THF or dichloromethane for nucleophilic additions .
  • Temperature : 0–25°C to control exothermic reactions .
  • Catalysts : Triethylamine for deprotonation; Cu(I) for CuAAC .

Advanced: How do phosphonate derivatives interact with metal ions in coordination chemistry?

Answer:
Phosphonate oxygen atoms act as ligands, forming stable complexes with transition metals (e.g., Ni²⁺, Gd³⁺). In metal-organic frameworks (MOFs), phosphonates bridge metal centers, creating 3D networks with applications in catalysis and gas storage. Structural studies reveal octahedral coordination geometries around metal ions .

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